Methyl-2-deoxy-beta-D-ribofuranoside diacetate

Vue d'ensemble

Description

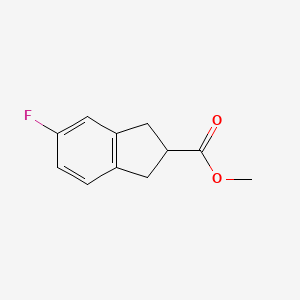

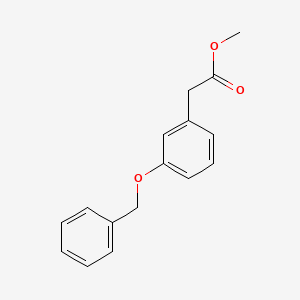

Methyl-2-deoxy-beta-D-ribofuranoside diacetate, also known as α,β-Methyl-2-deoxy-D-ribofuranoside, is a chemical compound with the formula C6H12O4 . It has a molecular weight of 148.1571 . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3 .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside. This compound, on tin-mediated allylation, gives a mixture of the 2-O-allyl and 3-O-allyl derivatives which are separated by chromatography .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The molecule has a relatively simple structure, with a five-membered ring (furanose) and a methyl group attached to it .Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.1571 . The density of the compound is 1.24±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Biological Properties

Research has been conducted on the synthesis and biological properties of nucleoside analogues, utilizing compounds related to methyl-2-deoxy-beta-D-ribofuranoside diacetate. For instance, the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP involved derivatives of D-ribofuranoside. Although these compounds showed no in vitro antiviral or antitumor activity, their synthesis demonstrated the potential of D-ribofuranoside derivatives in the development of nucleoside analogues (Raju, Smee, Robins, & Vaghefi, 1989).

Molecular Structure and Conformation

The study of molecular structure and conformation has been enhanced by the synthesis of methyl β-d-ribofuranoside and methyl 2-deoxy-β-d-erythro-pentofuranoside, including comprehensive analysis through NMR spectroscopy. This research provides insight into the structural and conformational aspects of sugar molecules, which is crucial for understanding their biological functions and applications in drug design (Church, Carmichael, & Serianni, 1997).

Enzymic Hydrolysis and Active-Site Models

Investigations into enzymic hydrolysis have employed derivatives of this compound to model the active sites of enzymes such as pig liver esterase. Such studies contribute to our understanding of enzyme mechanisms and the development of enzyme inhibitors or activators for therapeutic purposes (Moravcova, Vanclova, Čapková, Kefurt, & Stanek, 1997).

Synthesis of Phospho Sugars

Efforts to improve the synthesis of D-ribo- and 2-deoxy-D-ribofuranose phospho sugars have utilized this compound derivatives, leading to more efficient production methods. This research is significant for the synthesis of nucleotide sugars, which are essential for studying biological processes and developing therapeutic agents (Hanaya, Koga, Kawamoto, & Yamamoto, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl-2-deoxy-beta-D-ribofuranoside diacetate is a complex compound with a molecular formula of C6H12O4 The primary targets of this compound and their roles are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound’s structure plays a significant role in its interaction with targets . The compound’s furanose ring and the orientation of its O−H bonds are key structural features .

Biochemical Pathways

The compound’s furanose ring is known to influence its behavior and interactions . Furanosides, characterized by their five-membered ring structure known as a furanose ring, are molecules of great biological significance .

Pharmacokinetics

The compound’s boiling point is between 115-125 °c (press: 045 Torr), and it has a predicted density of 124±01 g/cm3 . These properties may impact the compound’s bioavailability.

Result of Action

The high-energy region of the compound’s spectrum encompasses the c−h and o−h stretching modes and offers convincing evidence of at least one h-bonding interaction .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Personal protective equipment should be used, and adequate ventilation should be ensured .

Propriétés

IUPAC Name |

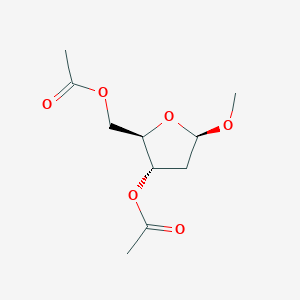

[(2R,3S,5R)-3-acetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZXGFEXJLTGC-IVZWLZJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275620.png)

![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)

![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)